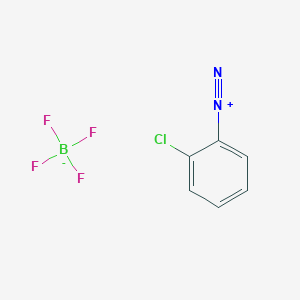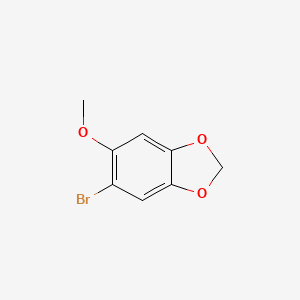![molecular formula C8H5ClF4O2S B6599483 [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 862896-90-0](/img/structure/B6599483.png)
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride, also known as FTMPC, is an organosulfur compound used in various chemical synthesis applications. It is a colorless, volatile liquid with a melting point of -54.5°C and a boiling point of 78.7°C. Due to its low volatility and low toxicity, it is a highly desirable reagent for use in organic synthesis. FTMPC is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials.
Mécanisme D'action
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is a catalyst for the synthesis of polymeric materials. It acts by activating the polymerization of monomers, which results in the formation of a polymer. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex between the catalyst and the monomer. This complex then undergoes a rearrangement, which results in the formation of a polymer.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials. It has also been used as a catalyst in the synthesis of polymeric materials with improved properties.
Avantages Et Limitations Des Expériences En Laboratoire
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a melting point of -54.5°C and a boiling point of 78.7°C, which makes it easy to handle and store. Additionally, it is a highly desirable reagent for use in organic synthesis due to its low volatility and low toxicity. However, there are some limitations to its use in laboratory experiments. It is flammable, and it should be handled with caution. Additionally, it is a strong oxidizing agent, and it should be stored away from other chemicals and organic materials.
Orientations Futures
There are several potential future directions for the use of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride. It could be used to develop new methods for the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to develop new methods for the synthesis of heterocyclic compounds and polymers. Furthermore, it could be used to develop new catalysts for the synthesis of polymers with improved properties. Finally, it could be used to develop new methods for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals.
Méthodes De Synthèse
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is synthesized via a two-step process. In the first step, an aryl halide is reacted with a thiol to form a thioether. In the second step, the thioether is reacted with a sulfonyl chloride to form this compound. The reaction can be represented as follows:
Aryl Halide + Thiol → Thioether
Thioether + Sulfonyl Chloride → this compound
Applications De Recherche Scientifique
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials. Additionally, it has been used as a catalyst in the synthesis of polymeric materials, as well as in the synthesis of polymeric materials with improved properties.
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDPNARHUXULGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)








